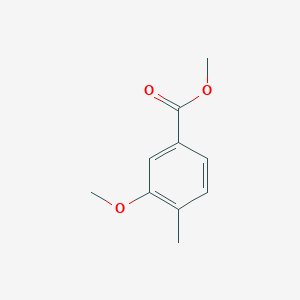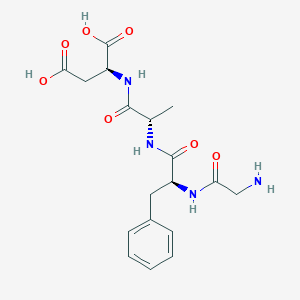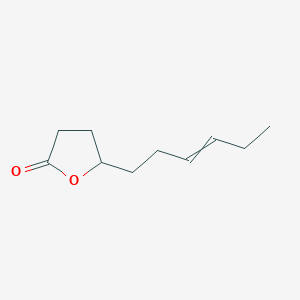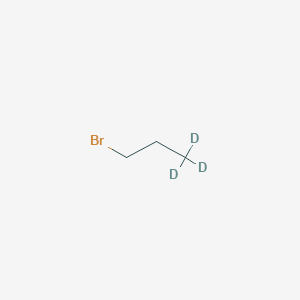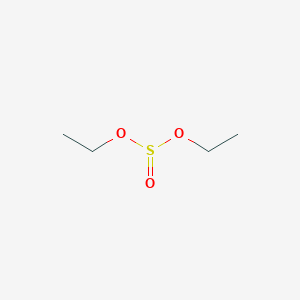
Diethyl sulfite
描述
Diethyl sulfite, also known as sulfurous acid diethyl ester, is an organic compound with the chemical formula C4H10O3S. It is an ester of sulfurous acid and appears as a clear liquid. This compound is known for its ability to inhibit the growth of mold spores, making it useful in grain storage . Additionally, it is used as an additive in some polymers to prevent oxidation .
作用机制
Target of Action
Diethyl sulfite is an ester of sulfurous acid . Its primary targets are mold spores, specifically those of Penicillium and Aspergillus . These mold spores are commonly found in grain storage, and their growth can lead to spoilage and loss of grain quality .
Mode of Action
It is known that this compound inhibits the growth of these mold spores . This suggests that this compound may interfere with the biological processes essential for the growth and reproduction of these spores.
Result of Action
The primary result of this compound’s action is the inhibition of mold spore growth during grain storage . This helps to preserve the quality of stored grain, preventing spoilage and potential economic losses.
生化分析
Biochemical Properties
They can act as reducing agents, and they can also react with free radicals and other reactive oxygen species, potentially protecting cells from oxidative damage .
Cellular Effects
For example, they can inhibit the growth of mold spores during grain storage
Molecular Mechanism
It’s known that sulfites can react with a variety of biomolecules, including enzymes and proteins, potentially altering their function . The specific interactions of Diethyl sulfite with biomolecules have not been extensively studied.
Temporal Effects in Laboratory Settings
A method for determining sulfites in food and beverages using liquid chromatography tandem mass spectrometry has been developed, which could potentially be applied to study the temporal effects of this compound .
Metabolic Pathways
For example, they can be reduced to sulfides in the sulfate reduction pathway .
准备方法
Synthetic Routes and Reaction Conditions: Diethyl sulfite can be synthesized through the reaction of ethanol with sulfur dioxide in the presence of a catalyst. The reaction typically proceeds as follows:
2 C2H5OH + SO2 → (C2H5O)2SO + H2O
This reaction requires controlled conditions, including a suitable temperature and pressure to ensure the efficient formation of this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the product’s quality and purity. The use of continuous reactors and distillation units helps in achieving high yields and consistent product quality.
化学反应分析
Types of Reactions: Diethyl sulfite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form diethyl sulfate.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce ethanol and sulfurous acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Diethyl sulfate.
Hydrolysis: Ethanol and sulfurous acid.
Substitution: Depending on the nucleophile, products can include ethyl halides or ethylamines.
科学研究应用
Diethyl sulfite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: this compound is studied for its potential antimicrobial properties, particularly in inhibiting mold growth.
Medicine: Research is ongoing to explore its potential use in drug formulations and as a stabilizing agent.
相似化合物的比较
Dimethyl sulfite: Another ester of sulfurous acid, with similar properties but different molecular weight and boiling point.
Diethyl sulfate: An oxidized form of diethyl sulfite, used as an alkylating agent.
Diethyl sulfoxide: A related compound with a different oxidation state of sulfur.
Comparison:
Dimethyl sulfite vs. This compound: Dimethyl sulfite has a lower molecular weight and boiling point compared to this compound. Both compounds are used as reagents in organic synthesis, but this compound is more commonly used in industrial applications.
Diethyl sulfate vs. This compound: Diethyl sulfate is a stronger alkylating agent and is more reactive than this compound. It is used in different applications, such as in the synthesis of pharmaceuticals.
Diethyl sulfoxide vs. This compound: Diethyl sulfoxide has a different oxidation state of sulfur and exhibits different chemical reactivity. It is used in various chemical reactions where a sulfoxide group is required.
This compound stands out due to its unique combination of properties, including its ability to inhibit mold growth and its use as an additive in polymers and electrolytes.
属性
IUPAC Name |
diethyl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBFARDFTXOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060777 | |
| Record name | Sulfurous acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | Diethyl sulfite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9050 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
623-81-4 | |
| Record name | Diethyl sulfite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl sulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl sulfite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfurous acid, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfurous acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl sulfite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF6566JT87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of diethyl sulfite in battery technology?
A1: this compound shows promise as a component in electrolytes for lithium-ion batteries [, , ]. Research suggests that its inclusion can enhance both high-voltage stability and wide-temperature performance. For instance, electrolytes containing this compound mixed with tetramethylene sulfone and lithium salts have demonstrated electrochemical windows exceeding 5.4 V and good conductivity at room temperature []. Furthermore, this compound-containing electrolytes have exhibited stable cycling and rate performance in LiFePO4/Li cells across a range of temperatures [].
Q2: How does this compound contribute to the performance of these electrolytes?
A2: Studies indicate that this compound, when used in conjunction with other solvents like tetramethylene sulfone, can interact with lithium salts, impacting the electrolyte's properties []. Specifically, the interaction between the lithium salts and the sulfone and sulfonic acid ester groups within the solvent system appears to play a role in improving ionic conductivity and electrochemical stability [].
Q3: Beyond battery applications, what other research has been conducted on this compound?
A3: this compound has been the subject of various chemical investigations, including its reactions with Grignard reagents [] and chlorine fluoride []. Additionally, fundamental properties like its dipole moment have been studied []. Early research also explored its potential in lithium-copper fluoride (Li/CuF2) batteries [].
Q4: What challenges were encountered when using this compound in Li/CuF2 cells?
A4: Research in the 1960s revealed that while this compound showed promise as a solvent in Li/CuF2 cells, challenges arose due to the solubility of copper fluoride (CuF2) in the electrolyte solution []. This solubility led to the transfer of soluble copper species, which would then deposit on the lithium anode, ultimately causing cell failure during storage []. This highlights the importance of material compatibility considerations when designing battery systems.
Q5: Are there any analytical techniques specifically mentioned for studying this compound?
A5: While not extensively detailed in the provided abstracts, various spectroscopic techniques are likely employed in the characterization of this compound and its effects in different applications. For example, Fourier transform infrared spectroscopy (FTIR) was used to study the interactions between lithium salts and sulfone-based solvents, revealing vibrational changes indicative of interactions with specific functional groups [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





